molecular formula C6H4FNO3 B1295195 4-Fluoro-2-nitrophenol CAS No. 394-33-2

4-Fluoro-2-nitrophenol

Cat. No.: B1295195
CAS No.: 394-33-2
M. Wt: 157.1 g/mol
InChI Key: ZHRLVDHMIJDWSS-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenol (CAS: 394-33-2) is a halogenated nitrophenol derivative with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol . It is a pale yellow crystalline solid with a melting point of 74–77°C and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone . The compound is synthesized via nucleophilic substitution (SN2) reactions, such as the condensation of this compound with 1,4-dibromo butane to form 1,4-di-(4-fluoro-2-nitrophenoxy)butane (DFNB) . It is commercially available from suppliers like Thermo Scientific and CymitQuimica, with prices ranging from €24.00/5g to €290.00/500g .

Key applications include its use as:

  • A precursor in synthesizing Schiff base ligands for metal complexes (e.g., Zn²⁺, Cd²⁺, Hg²⁺) .
  • A ¹⁹F NMR agent (PFONP) for pH measurement in biological systems due to its fluorine moiety .
  • An intermediate in organic synthesis for specialty chemicals .

Safety protocols recommend handling with gloves and eye protection (S37/39) due to its irritant properties .

Preparation Methods

Nitrosation and Oxidation Method

This method involves two key steps:

  • Nitrosation : 2-fluorophenol is treated with sodium nitrite in the presence of dilute hydrochloric acid. The reaction typically occurs at low temperatures (around 0 °C) to minimize byproduct formation.

  • Oxidation : The resulting 2-fluoro-4-nitrosophenol is then oxidized using dilute nitric acid to yield 4-fluoro-2-nitrophenol.

Reaction Conditions:

  • Nitrosation :

    • Reagents: Sodium nitrite, dilute hydrochloric acid (15-20%)
    • Temperature: -5 to 5 °C (preferably 0 °C)
  • Oxidation :

    • Reagent: Dilute nitric acid (15-55%, preferably 30%)

The overall yield from this method can reach approximately 90% with a purity exceeding 99% after recrystallization.

Alternative Methods

Other methods include:

  • Direct Nitration : Using nitrating agents directly on 2-fluorophenol can lead to the formation of both isomers (4-nitro and 6-nitro), complicating purification efforts due to the difficulty in separating these isomers.

  • Fluorination of Nitro Compounds : This method involves the fluorination of nitro compounds using fluorine gas or other fluorinating agents, which poses operational hazards and can lead to byproducts.

  • Catalytic Methods : Recent developments have explored catalytic processes that allow for the conversion of difluoronitrobenzene to this compound through a base-mediated reaction, which can potentially offer better selectivity and yield.

  • Research Findings on Yields and Purity

The following table summarizes the yields and purity levels associated with different preparation methods:

Method Yield (%) Purity (%) Notes
Nitrosation + Oxidation ~90 >99 Simple process; minimal byproducts
Direct Nitration Variable <90 Difficult separation of isomers
Fluorination ~70 Variable High operational hazards
Catalytic Conversion Not specified Not specified Emerging method; potential for improved efficiency

The preparation of this compound primarily relies on the nitrosation of 2-fluorophenol followed by oxidation, yielding high purity and efficiency. Alternative methods exist but often come with challenges related to yield, purity, or safety concerns. Continuous research into more efficient and safer synthetic routes remains vital for enhancing the production of this compound in industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Reduction: The major product of the reduction reaction is 4-fluoro-2-aminophenol.

    Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.

Scientific Research Applications

Chemistry

4-Fluoro-2-nitrophenol serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in multiple reactions, making it valuable for creating derivatives with enhanced properties.

Biochemical Analysis

The compound is utilized in biochemical studies due to its ability to interact with enzymes and proteins. It has been shown to influence cellular processes, including gene expression and metabolism. Notably, it can induce oxidative stress in cells, affecting antioxidant defense mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against various strains, including enhanced activity against resistant strains of Mycobacterium tuberculosis with MIC values as low as 4 µg/mL.

Compound MIC (µg/mL) Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli
Derivative 3m4M. tuberculosis H37Rv

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound can induce apoptosis in cancer cells, it exhibits lower toxicity in normal cell lines. For example, MTT assays indicated that certain concentrations inhibited tumor cell growth without significantly affecting Vero cells.

Case Study 1: Antitubercular Activity

In a high-throughput screening program for new antitubercular agents, derivatives of this compound were synthesized and evaluated. Compound 3m was identified as particularly potent against rifampicin-resistant strains of M. tuberculosis, demonstrating promising potential for therapeutic development.

Case Study 2: Anion Sensing Applications

Recent research has explored the use of fluorinated derivatives in chemosensing applications. Probes based on nitrophenolic structures exhibited significant colorimetric changes upon interaction with fluoride ions, indicating their potential for environmental monitoring and detection technologies.

Toxicological Considerations

Despite its promising biological activities, the toxicological profile of this compound raises concerns. It is classified as a skin and eye irritant, with potential harmful effects upon ingestion or skin absorption. Long-term exposure studies have indicated possible hematological alterations such as increased methemoglobin levels in animal models .

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 4-fluoro-2-nitrophenol with structurally similar nitrophenol derivatives, focusing on substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₆H₄FNO₃ 157.10 74–77 -NO₂ (position 2), -F (position 4)
4-Chloro-2-nitrophenol C₆H₄ClNO₃ 173.56 83–85* -NO₂ (2), -Cl (4)
4-Bromo-2-nitrophenol C₆H₄BrNO₃ 218.01 95–97* -NO₂ (2), -Br (4)
3-Methyl-2-nitrophenol C₇H₇NO₃ 153.14 68–70† -NO₂ (2), -CH₃ (3)
2-Fluoro-4-nitrophenol C₆H₄FNO₃ 157.10 120–122‡ -NO₂ (4), -F (2)

*Estimated based on halogen size trends; †Data from ; ‡From beta-galactosidase studies .

Key Observations :

  • Halogen substitution (F, Cl, Br) increases molecular weight and melting point due to enhanced van der Waals interactions.
  • Positional isomerism (e.g., 2-fluoro vs. 4-fluoro) significantly alters physicochemical properties. For example, 2-fluoro-4-nitrophenol has a higher melting point (120–122°C) than this compound (74–77°C) due to differences in hydrogen bonding and crystal packing .

Toxicity Profiles

Toxicity data for phenols against Tetrahymena pyriformis (50% growth inhibition, log(IGC₅₀⁻¹)):

Compound Toxicity Value 1 Toxicity Value 2 Toxicity Value 3
This compound 1.38 1.11 1.06
2,4-Dibromophenol 1.40 1.46 1.49
3-Methyl-2-nitrophenol 0.61 0.77 0.35
n-Pentyloxyphenol 1.36 0.95 1.33

Data from and .

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, halogens) increase toxicity by enhancing phenol acidity, which disrupts cellular membranes. This compound shows moderate toxicity compared to highly brominated analogs like 2,4-dibromophenol .
  • Alkyl substituents (e.g., -CH₃ in 3-methyl-2-nitrophenol) reduce toxicity due to decreased acidity and membrane permeability .

Commercial Availability and Cost

Compound Supplier Price (5g)
This compound CymitQuimica €24.00
3-Fluoro-5-iodobenzotrifluoride CymitQuimica €260.00
4-Chloro-2-nitrophenol Alfa Aesar* ~€30.00*

*Estimated based on halogen substitution trends .

Halogen size and sourcing complexity influence cost. Brominated and iodinated derivatives are typically pricier due to raw material scarcity.

Biological Activity

4-Fluoro-2-nitrophenol (4F2NP) is a halogenated nitrophenolic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the molecular formula C6H4FNO3C_6H_4FNO_3 and a molecular weight of 173.1 g/mol. The presence of both a nitro group and a fluorine atom contributes to its unique chemical reactivity and biological properties. The synthesis typically involves the nitration of 4-fluorophenol, which can be achieved through electrophilic aromatic substitution.

Antimicrobial Properties

Research indicates that 4F2NP exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, demonstrating that it possesses potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, depending on the bacterial species tested. Notably, derivatives of 4F2NP have shown enhanced activity against resistant strains of Mycobacterium tuberculosis (M. tuberculosis), with some compounds achieving MIC values as low as 4 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli
Derivative 3m4M. tuberculosis H37Rv

Cytotoxicity

The cytotoxic effects of 4F2NP have been evaluated in various cell lines. It has been reported to induce apoptosis in cancer cells while exhibiting lower toxicity in normal cell lines. For instance, a study using an MTT assay found that while certain concentrations of 4F2NP inhibited the growth of tumor cells, it did not significantly affect the viability of Vero cells (African green monkey kidney cells), indicating a favorable safety profile for potential therapeutic applications .

The biological activity of 4F2NP is largely attributed to its ability to interfere with cellular processes through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Exposure to 4F2NP has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Ion Channel Modulation : Some studies suggest that nitrophenolic compounds can affect ion channels, impacting cellular excitability and signaling pathways.

Case Study 1: Antitubercular Activity

In a high-throughput screening program aimed at discovering new antitubercular agents, derivatives of 4F2NP were synthesized and evaluated. Compound 3m was identified as particularly potent against rifampicin-resistant strains of M. tuberculosis, with an MIC comparable to traditional first-line treatments .

Case Study 2: Anion Sensing Applications

Recent research has explored the use of 4-fluoro derivatives in chemosensing applications. Probes based on nitrophenolic structures demonstrated significant colorimetric changes upon interaction with fluoride ions, showcasing their potential for environmental monitoring and detection technologies .

Toxicological Considerations

While the biological activities of 4F2NP are promising, it is essential to consider its toxicological profile. The compound is classified as a skin and eye irritant, with potential harmful effects upon ingestion or skin absorption . Long-term exposure studies have indicated possible hematological alterations, such as increased methemoglobin levels in animal models . Therefore, careful evaluation is necessary when considering therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-nitrophenol
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InChI

InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHRLVDHMIJDWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4FNO3
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DSSTOX Substance ID

DTXSID2075348
Record name 4-Fluoro-2-nitrophenol
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Molecular Weight

157.10 g/mol
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Physical Description

Gold powder; [Sigma-Aldrich MSDS]
Record name 4-Fluoro-2-nitrophenol
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CAS No.

394-33-2
Record name 4-Fluoro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 500-ml flask, place 44.8 g (0.4 m) of 4-fluorophenol (1a; X=F) and 132 ml of acetic acid and stir to a solution. Add 0.6 g of sodium nitrite and cool the solution to 15° C. Add 36.0 g (0.4 m) of 70% nitric acid in drop wise keeping the temperature at 22-27° C. over 10-15 min. Stir the resulting yellow slurry at room temperature for 3 hrs. Warm the mixture to 65° C. to make a clear solution and add 132 ml of warm (65° C.) water slowly. Stir the resulting slurry and cool to 15° C. Collect solid, wash with water thoroughly, and dry in air to give 53.4 g (85%) of 4-fluoro-2-nitrophenol (2a; X=F) as yellow granular solids.
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0.6 g
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Synthesis routes and methods III

Procedure details

To a mechanically stirred solution of 400 ml concentrated nitric acid, at 0° C., was added dropwise a solution of 4-fluorophenol (204 g, 1.8 mole) in acetic acid (200 ml) over 2 hours. Stirring was continued for another 2 hours at 5° C. The reaction mixture was poured onto ice, and the resulting yellow solids were collected and washed with water. The solids were recrystallized from methanol-water (5:1) to afford 198 g of the title compound. The NMR spectrum showed absorption at 7.17 (dd, 1H, J=9, 5 Hz), 7.44-7.52 (m, 1H) and 7.80 (dd, 1H, J=8, 3 Hz).
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400 mL
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204 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Fluoro-2-nitrophenol
4-Fluoro-2-nitrophenol
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4-Fluoro-2-nitrophenol
4-Fluoro-2-nitrophenol
4-Fluoro-2-nitrophenol

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